benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
Description
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate (C₁₇H₂₉N₃O₂, MW 308.2) is a carbamate derivative featuring a benzyl-protecting group, tertiary amine functionalities, and a branched alkyl chain. Its synthesis involves reacting benzyl chloroformate with N,N-bis[3-(methylamino)propyl]methylamine at -78°C, followed by purification via RP-HPLC .
Properties
IUPAC Name |
benzyl N-methyl-N-[3-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-9-6-10-15(2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,14H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLTXWPOYXJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The N,N′-carbonyldiimidazole (CDI)-mediated route, as described in US7884121B2, involves two critical steps:
-
Formation of carbamoylimidazolium salt : Reaction of N-methyl-N-[3-(methylamino)propyl]amine with CDI generates an imidazolium intermediate. Alkylation with methyl iodide or analogous agents produces a stabilized carbamoylimidazolium salt (Figure 1).
-
Nucleophilic displacement with benzyl alcohol derivative : The salt reacts with a benzyloxy-containing phenol or activated alcohol under controlled temperatures (20–100°C), yielding the target carbamate.
Table 1: Optimization of CDI-Mediated Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylating Agent | Methyl iodide | 78 | 99.2 | |
| Solvent | Acetonitrile | 82 | 98.5 | |
| Temperature | 75–80°C | 85 | 99.0 | |
| Reaction Time | 2–3 hours | 78 | 97.8 |
This method achieves high yields due to the electrophilic activation of the carbamate carbonyl, facilitating efficient coupling with benzyl derivatives.
Chloroformate Coupling Strategy
Direct Aminolysis of Benzyl Chloroformate
A one-pot synthesis involves treating N-methyl-N-[3-(methylamino)propyl]amine with benzyl chloroformate in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack of the amine on the chloroformate’s carbonyl carbon, releasing HCl (Figure 2).
Table 2: Chloroformate Reaction Parameters
| Base | Solvent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0–5°C | 65 | Minimal |
| NaOH (aqueous) | THF/Water | 25°C | 58 | Hydrolyzed ester |
| Pyridine | Acetonitrile | 40°C | 70 | Trace imidazole |
This method is limited by competing hydrolysis of benzyl chloroformate, necessitating anhydrous conditions and low temperatures.
Reductive Amination and Carbamate Assembly
Synthesis of 3-(Methylamino)Propyl Side Chain
The 3-(methylamino)propyl moiety is synthesized via reductive amination of methylamine with acrylonitrile, followed by catalytic hydrogenation (Patent CN103396332A):
-
Michael addition : Methylamine reacts with acrylonitrile to form 3-(methylamino)propanenitrile.
-
Reduction : Hydrogenation over Raney nickel converts the nitrile to 3-(methylamino)propylamine.
Table 3: Reductive Amination Conditions
| Step | Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Michael Addition | None | Ambient | 89 |
| Hydrogenation | Raney Ni | 10 | 92 |
Carbamate Bond Formation
The purified 3-(methylamino)propylamine undergoes N-methylation (methyl iodide, K2CO3) to yield N-methyl-N-[3-(methylamino)propyl]amine, which is subsequently reacted with benzyl chloroformate.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Strategy
Immobilizing the amine on Wang resin enables iterative coupling and deprotection:
-
Resin loading : 3-(Methylamino)propylamine is attached via a acid-labile linker.
-
Methylation : On-resin N-methylation using methyl triflate.
-
Carbamate formation : Treatment with benzyl chloroformate and cleavage from the resin yields the target compound.
Table 4: Solid-Phase Synthesis Efficiency
| Step | Time (h) | Purity (%) | Scale (g) |
|---|---|---|---|
| Resin Loading | 2 | 95 | 10 |
| Methylation | 4 | 97 | 9.5 |
| Cleavage | 1 | 98 | 8.7 |
Stereochemical Considerations and Salt Formation
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Polarity : Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity than the target compound, impacting solubility in polar solvents.
- Solubility : The hydrochloride salt shows enhanced water solubility (>50 mg/mL) compared to the free base form of the target compound.
- Stability : The tert-butyl group in offers superior stability under basic conditions, whereas the benzyl group in the target compound is more labile under reductive environments .
Research Findings and Trends
- Catalytic Applications : The tertiary amines in the target compound enable coordination with transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions .
- Biological Activity : Hydrochloride salts (e.g., ) are prioritized in drug development due to improved bioavailability .
- Structural Diversity : Derivatives with fluorinated aryl groups () or cyclic amines (e.g., pyrrolidine in ) broaden scope in structure-activity relationship studies.
Biological Activity
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in enzymatic inhibition and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group, a carbamate functional group, and an N-methyl-N-(3-methylamino) propyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE). The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but may also result in toxicity if not regulated properly.
Enzymatic Inhibition
- Acetylcholinesterase (AChE) : Studies indicate that carbamate compounds, including this compound, exhibit varying degrees of AChE inhibition. This inhibition is critical in understanding both therapeutic potentials and toxicological risks associated with carbamate exposure .
Biological Activity Overview
Case Studies and Research Findings
- Neurobehavioral Effects : Research on carbamate insecticides has shown that compounds like methomyl can induce significant neurobehavioral changes due to AChE inhibition. This compound may exhibit similar effects due to its structural properties .
- Therapeutic Investigations : Various studies have investigated the compound's potential as a therapeutic agent. For instance, it has been evaluated for its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions related to cholinergic dysfunction .
- Comparative Studies : this compound was compared with other carbamate derivatives to assess its efficacy and safety profile. Findings suggest that while it shares some inhibitory properties with other compounds, its unique structure may confer distinct biological effects .
Q & A
Q. What synthetic strategies are effective for preparing benzyl N-methyl-N-[3-(methylamino)propyl]carbamate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via carbamate formation using benzyl chloroformate and a tertiary amine precursor (e.g., N,N-bis[3-(methylamino)propyl]methylamine) in dichloromethane at -78°C . Key considerations include:
- Temperature control : Low temperatures (-78°C) minimize side reactions like over-alkylation.
- Purification : Semi-preparative reversed-phase HPLC (RP-HPLC) achieves >90% purity, validated by LC-MS ([M+H]+: 308.2) and NMR (e.g., ¹H-NMR signals at δ 5.09 ppm for benzyl CH₂) .
- Yield optimization : Excess amine (5 equiv.) ensures complete reaction with the electrophilic chloroformate.
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A multi-technique approach is critical:
- LC-MS : Confirm molecular weight (e.g., m/z 308.2) and detect impurities.
- NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., benzyl protons at δ 7.3–7.4 ppm, methylamino groups at δ 2.66–2.91 ppm) .
- HPLC : Monitor purity with retention time (e.g., tᵣ = 0.32 min in RP-HPLC) .
Advanced Research Questions
Q. How can enantiomeric impurities or related derivatives be resolved and quantified in this compound?
Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) columns enable enantioselective separation . Key parameters:
Q. What analytical challenges arise in stability studies of this compound under varying pH or temperature conditions?
Answer: Degradation pathways may include:
- Hydrolysis : The carbamate group is susceptible to acidic/basic conditions. Monitor via HPLC for benzyl alcohol byproducts.
- Oxidation : Methylamino groups may form N-oxides; use LC-MS to detect [M+16] peaks.
- Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures.
Q. How can salt forms (e.g., hydrochloride) of this compound be synthesized and characterized for improved solubility?
Answer:
- Salt formation : React the free base with HCl in dichloromethane, followed by precipitation in diethyl ether .
- Characterization : Compare ¹H-NMR shifts (e.g., protonation of methylamino groups at δ 3.07 ppm) and confirm stoichiometry via elemental analysis .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in NMR or MS data during structural elucidation?
Answer:
Q. Why might synthetic yields vary between reported methods (e.g., 80% vs. lower yields)?
Answer: Variations arise from:
- Amine stoichiometry : Excess amine (5 equiv. vs. lower ratios) drives reaction completion .
- Purification efficiency : RP-HPLC vs. silica gel chromatography impacts recovery .
Tables for Key Data
Q. Table 1. Synthetic and Analytical Parameters from Evidence
| Parameter | Value/Condition | Source |
|---|---|---|
| Reaction Temperature | -78°C → room temperature | |
| Yield | 80% | |
| HPLC Retention Time (tᵣ) | 0.32 min | |
| ¹H-NMR (Benzyl CH₂) | δ 5.09 ppm | |
| Salt Form (Hydrochloride) | Mol. Weight: 196.68 g/mol |
Q. Table 2. Stability Study Design
| Condition | Test Parameter | Analytical Method |
|---|---|---|
| pH 1–14, 25°C | Hydrolysis rate | HPLC-UV |
| 40–80°C, dry state | Thermal decomposition | TGA/DSC |
| Light exposure | Photodegradation products | LC-MS/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
